3-Chloro-2-methyl-4-nitroaniline CAS number 64863-10-1
3-Chloro-2-methyl-4-nitroaniline CAS number 64863-10-1
An In-Depth Technical Guide to 3-Chloro-2-methyl-4-nitroaniline (CAS: 64863-10-1)
Compound Overview and Significance
3-Chloro-2-methyl-4-nitroaniline, identified by CAS Number 64863-10-1, is a substituted aromatic amine.[1][2][3] As a niche chemical intermediate, its structure, featuring chloro, methyl, nitro, and amino functional groups, makes it a valuable building block in targeted organic synthesis.[4] While not a widely commercialized end-product, its utility lies in multi-step synthetic pathways aimed at producing complex molecules, particularly within the pharmaceutical and agrochemical research sectors. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, including diazotization of the amine, nucleophilic substitution of the chlorine, and reduction of the nitro group. This guide provides a technical deep-dive into its properties, a plausible and mechanistically sound synthetic route, robust analytical methodologies for its characterization, and essential safety protocols for its handling.
Physicochemical and Computed Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key identifiers and computed properties for 3-Chloro-2-methyl-4-nitroaniline are summarized below.[2]
| Property | Value | Source |
| IUPAC Name | 3-chloro-2-methyl-4-nitroaniline | PubChem[2] |
| Synonym | 2-Amino-6-chloro-5-nitrotoluene | PubChem[2] |
| CAS Number | 64863-10-1 | PubChem[2] |
| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[2][4][5] |
| Molecular Weight | 186.60 g/mol | PubChem[2][4] |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)[O-])N | PubChem[2] |
| InChIKey | AKXKBXITZBLAAQ-UHFFFAOYSA-N | PubChem[2] |
| Computed XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Heavy Atom Count | 12 | PubChem[2] |
Synthesis Strategy and Experimental Protocol
While multiple synthetic routes may exist, a logical and efficient pathway to 3-Chloro-2-methyl-4-nitroaniline involves the direct electrophilic chlorination of 2-methyl-4-nitroaniline. This approach is favored due to the commercial availability of the starting material and the predictable nature of the electrophilic aromatic substitution reaction based on the directing effects of the existing substituents.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Chloro-2-methyl-4-nitroaniline.
Mechanistic Rationale: The Role of Directing Groups
The success of this synthesis hinges on the directing effects of the amino (-NH₂) and nitro (-NO₂) groups on the aromatic ring.
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Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. It donates electron density into the ring, stabilizing the carbocation intermediate (sigma complex) when the electrophile attacks at the positions ortho or para to it.
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring.
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.
In 2-methyl-4-nitroaniline, the positions are numbered relative to the amino group (C1). The methyl is at C2 and the nitro at C4. The position para to the amino group is occupied by the nitro group. The two ortho positions are C2 (occupied by methyl) and C6. The most powerful activating group, the amine, therefore strongly directs the incoming electrophile (Cl⁺) to the C6 position. This position is also meta to the deactivating nitro group, making it electronically favorable. A patent for a similar reaction confirms that reacting 2-methyl-4-nitroaniline with a chlorinating agent like t-butyl hypochlorite can yield the chlorinated product.[6]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for aniline chlorination.[6] Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol).
-
Add a suitable solvent such as toluene (100 mL) to dissolve the starting material.[6] The reaction is preferably carried out in a neutral solvent.[6]
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
-
Reagent Addition:
-
Dissolve t-butyl hypochlorite (8.5 g, 78.8 mmol, 1.2 equivalents) in 20 mL of toluene.
-
Add the t-butyl hypochlorite solution dropwise to the stirred aniline solution over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly add 50 mL of a 10% aqueous sodium bisulfite solution to quench any remaining t-butyl hypochlorite.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer (toluene) over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Chloro-2-methyl-4-nitroaniline.
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Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is critical, especially for its use in drug development.[7] A multi-technique approach is recommended for comprehensive characterization.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for quantifying the purity of non-volatile compounds.[7] A reverse-phase C18 column is typically effective for separating aniline derivatives.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and combines it with mass-based detection for confident identification of both the main product and any impurities.[7] EPA Method 8131 outlines conditions for analyzing aniline derivatives by GC.[8]
Caption: A typical workflow for purity analysis using HPLC.
Protocol: Purity Determination by HPLC
-
System Preparation:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[7] For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by a UV scan.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 3-Chloro-2-methyl-4-nitroaniline.
-
Dissolve in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL to create a stock solution.
-
Further dilute to a final concentration of approximately 0.1 mg/mL for injection.[7]
-
-
Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Record the chromatogram for at least 20 minutes to ensure all potential late-eluting impurities are observed.
-
Purity is calculated based on the relative area of the main peak versus the total area of all peaks in the chromatogram. A purity level of ≥97% is often considered acceptable for research purposes.[5]
-
Spectroscopic Methods for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic shifts and splitting patterns for the aromatic protons, the methyl protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₇ClN₂O₂).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Applications in Research and Development
3-Chloro-2-methyl-4-nitroaniline serves primarily as an intermediate or building block in organic synthesis.[4] While specific, large-scale applications are not widely documented, its utility can be inferred from the applications of structurally similar compounds. Isomeric chloro-nitroanilines are crucial intermediates in the manufacturing of azo dyes, pharmaceuticals, and other specialized organic compounds.[9][10][11] For instance, 2-chloro-4-nitroaniline is a known precursor in the synthesis of the molluscicide Niclosamide.[9][12] Therefore, 3-Chloro-2-methyl-4-nitroaniline is a valuable synthon for researchers aiming to create novel compounds with potential biological activity in areas such as:
-
Pharmaceutical Development: As a scaffold for creating new chemical entities for screening against various disease targets.
-
Agrochemical Synthesis: As a precursor for novel herbicides, fungicides, or pesticides.
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Materials Science: For the synthesis of specialized dyes or polymers.
Safety, Handling, and Storage
3-Chloro-2-methyl-4-nitroaniline is a hazardous chemical and must be handled with appropriate precautions. The toxicological properties have not been fully investigated, demanding a cautious approach.[1]
| Hazard Information | Precautionary Statements |
| GHS Hazard Statements: | Prevention: |
| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P260: Do not breathe dust. |
| H373: May cause damage to organs through prolonged or repeated exposure. | P271: Use only outdoors or in a well-ventilated area. |
| H412: Harmful to aquatic life with long lasting effects. | P280: Wear protective gloves/protective clothing. |
| Signal Word: Danger | Storage & Disposal: |
| P405: Store locked up. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[1][13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[13] Avoid all skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particle filter.[13]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][13]
-
Keep the product away from heat, sparks, and sources of ignition.[13]
-
Store in a locked cabinet or area accessible only to authorized personnel.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If on Skin: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.
References
-
3-Chloro-2-methyl-4-nitroaniline - [C45646] - Synthonix. [Link]
-
3-Chloro-2-methyl-4-nitroaniline | C7H7ClN2O2 | CID 12953019 - PubChem. [Link]
-
FINE CHEMICALS Solutions - eChemHub. [Link]
-
3-Chloro-4-nitroaniline | CAS#:825-41-2 | Chemsrc. [Link]
-
Preparation of 3-chloro-2-methylaniline - PrepChem.com. [Link]
- United States P
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap. [Link]
-
64863-10-1 | 3-Chloro-2-methyl-4-nitroaniline - Capot Chemical. [Link]
-
3-Chloro-2-nitroaniline | CAS#:59483-54-4 | Chemsrc. [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]
-
2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. [Link]
-
Synthesis of 2-chloro-4-nitroaniline - PrepChem.com. [Link]
-
. [Link]
-
3-methyl-4-nitroaniline - 611-05-2, C7H8N2O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Chloro-2-methyl-4-nitroaniline | C7H7ClN2O2 | CID 12953019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 64863-10-1|3-Chloro-2-methyl-4-nitroaniline|BLD Pharm [bldpharm.com]
- 5. Synthonix, Inc > 64863-10-1 | 3-Chloro-2-methyl-4-nitroaniline [synthonix.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 13. fishersci.com [fishersci.com]
